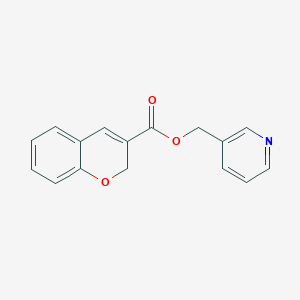

3-pyridinylmethyl 2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

pyridin-3-ylmethyl 2H-chromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(20-10-12-4-3-7-17-9-12)14-8-13-5-1-2-6-15(13)19-11-14/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSCCHBEFJBMJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501242086 | |

| Record name | 3-Pyridinylmethyl 2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501242086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338419-79-7 | |

| Record name | 3-Pyridinylmethyl 2H-1-benzopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338419-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinylmethyl 2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501242086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyridinylmethyl 2H-chromene-3-carboxylate typically involves a multi-step process. One efficient method is a one-pot synthesis that involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) . This environmentally friendly method avoids traditional recrystallization and chromatographic purification methods .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient synthetic routes are likely employed to minimize waste and maximize yield. The use of less-toxic and environmentally compatible materials is emphasized in modern organic synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinylmethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the condensation of 2-oxo-2H-chromene-3-carboxylic acid with appropriate benzyl halides under reflux conditions can yield various derivatives .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with benzyl halides can produce benzyl-substituted derivatives, which may have different biological and chemical properties .

Scientific Research Applications

3-Pyridinylmethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a versatile scaffold in organic synthesis and materials science.

Biology: The compound’s derivatives have shown potential in various biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in developing new drugs and therapeutic agents.

Industry: The compound is used in the development of new materials with specific properties, such as optical and electronic materials.

Mechanism of Action

The mechanism of action of 3-pyridinylmethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The chromene nucleus is a vital constituent of various naturally occurring and synthetic molecules with a broad range of bioactivities . The compound’s effects are mediated through its interaction with enzymes, receptors, and other molecular targets, leading to various biological responses.

Comparison with Similar Compounds

Key Observations :

- The pyridinylmethyl ester’s synthesis is inferred to mirror methods for ethyl/methyl analogs, though yields may vary due to steric or electronic effects of the pyridine ring.

Physicochemical Properties

The pyridinylmethyl group introduces distinct electronic and steric effects:

- Solubility : The pyridine ring enhances polarity, likely improving solubility in polar solvents compared to aliphatic esters (e.g., ethyl, methyl) .

- Molecular Weight : Expected molecular weight is ~325–350 g/mol, similar to dichloro-trifluoromethyl analogs (341.12 g/mol, ).

- Spectral Data : The pyridine ring would produce characteristic ^1H-NMR signals (e.g., aromatic protons at δ 7.5–8.5 ppm) and ^13C-NMR signals near δ 120–150 ppm for sp² carbons .

Antioxidant Effects

- Aryl-Substituted Analogs : Compounds with electron-donating groups (e.g., -OCH₃ in compound 90) exhibit superior DPPH radical scavenging due to enhanced resonance stabilization .

- Pyridinylmethyl Substituent : The pyridine ring’s electron-withdrawing nature may reduce antioxidant efficacy compared to -OCH₃ but could improve interactions with biological targets via hydrogen bonding or π-π stacking .

Enzyme Inhibitory Activity

- 3-Pyridinylmethyl in Piperidine Derivatives: In unrelated scaffolds, 3-pyridinylmethyl substituents demonstrated enhanced inhibitory activity (pIC₅₀ = 5.3 vs.

Substituent Effects on Bioactivity

- Electron-Donating Groups : Enhance antioxidant activity but may reduce membrane permeability due to increased polarity .

- Electron-Withdrawing Groups (e.g., pyridine) : May improve target binding (e.g., enzyme inhibition) but reduce radical scavenging .

- Halogenated Derivatives : Improve metabolic stability but often require complex synthesis .

Biological Activity

3-Pyridinylmethyl 2H-chromene-3-carboxylate, with the chemical formula C16H13NO3 and a molecular weight of 267.28 g/mol, is a synthetic compound that has garnered attention for its diverse biological activities. This compound is part of a larger class of chromene derivatives, which are known for their potential therapeutic applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The synthesis of this compound generally involves multi-step processes. A common method is a one-pot synthesis that combines 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines in an ethanol-water medium. This method emphasizes efficiency and environmental compatibility, aligning with modern green chemistry principles.

1. Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. For instance, studies have shown that certain chromene derivatives can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which are crucial for developing treatments for chronic inflammatory conditions. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

3. Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably, its derivatives have shown promise in inhibiting cancer cell proliferation in various types of cancer, including breast and colon cancer. The proposed mechanisms include apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The chromene nucleus is known to engage with various enzymes and receptors, leading to altered cellular signaling pathways. For example, its interaction with tyrosinase has been studied extensively, revealing insights into its potential as a skin-whitening agent and its role in melanoma treatment.

Comparative Analysis

When compared to similar compounds, such as other chromene derivatives like methyl 2-imino-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate, this compound stands out due to its unique structural combination of pyridine and chromene moieties. This structural uniqueness contributes to its distinct biological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-pyridinylmethyl 2H-chromene-3-carboxylate, and how is its purity validated?

- Methodology : Synthesis typically involves a multi-step approach:

Core chromene formation : Condensation of substituted salicylaldehydes with active methylene compounds (e.g., malononitrile or ethyl acetoacetate) under acidic or basic conditions .

Esterification : Reaction of the chromene-3-carboxylic acid intermediate with 3-pyridinylmethanol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

- Characterization :

- 1H/13C NMR : Key signals include the chromene proton (δ ~6.5–8.5 ppm, singlet or doublet) and ester carbonyl (δ ~165–170 ppm) .

- HPLC : Purity >95% confirmed via reverse-phase C18 columns with UV detection .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

- Waste Disposal : Neutralize acidic/basic residues before disposal; consult institutional guidelines for organic waste .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly in large-scale reactions?

- Methodology :

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF enhances solubility but may require post-reaction dialysis .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to accelerate cyclization steps .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours under reflux) while maintaining >90% yield .

- Scale-Up Challenges : Monitor exothermic reactions using jacketed reactors; implement inline FTIR for real-time monitoring .

Q. What crystallographic data are available for structurally analogous chromene carboxylates, and how do they inform molecular packing studies?

- Methodology :

- Single-Crystal X-Ray Diffraction : For ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate, monoclinic P21/c space group with Z=4 and β=94.288° .

- Intermolecular Interactions : Analyze hydrogen bonding (e.g., N–H···O=C) and π-π stacking distances (~3.5 Å) to predict solubility and stability .

- DFT Calculations : Compare experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-31G*) to validate electronic effects .

Q. How do researchers resolve contradictions in reported biological activities of chromene derivatives?

- Methodology :

- Dose-Response Studies : Test compound efficacy across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects .

- Target Specificity : Use kinase profiling assays (e.g., Eurofins KinaseScan®) to distinguish primary targets from off-target interactions .

- Metabolic Stability : Compare half-life (t½) in liver microsomes (human vs. rodent) to assess species-specific discrepancies .

Q. What advanced spectroscopic techniques are employed to study tautomerism in chromene-3-carboxylate derivatives?

- Methodology :

- Variable-Temperature NMR : Monitor proton shifts (e.g., enol-keto tautomers) between 25°C and 80°C to detect equilibrium changes .

- IR Spectroscopy : Identify carbonyl stretching frequencies (νC=O ~1700 cm⁻¹) and enol O–H stretches (νO–H ~3200 cm⁻¹) .

- Dynamic HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers arising from tautomeric shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.